Bromo(difluoro)diphenyl-lambda~5~-stibane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(difluoro)diphenyl-lambda~5~-stibane is a chemical compound that contains bromine, fluorine, and antimony atoms. It is known for its unique structure and properties, which make it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of Bromo(difluoro)diphenyl-lambda~5~-stibane typically involves the reaction of diphenylantimony with bromine and fluorine-containing reagents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Bromo(difluoro)diphenyl-lambda~5~-stibane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bromo(difluoro)diphenyl-lambda~5~-stibane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bromo(difluoro)diphenyl-lambda~5~-stibane involves its interaction with molecular targets and pathways within cells. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and the nature of the target. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Bromo(difluoro)diphenyl-lambda~5~-stibane can be compared with other similar compounds, such as:
Antimony, bromodifluorodiphenyl-: This compound has a similar structure but may differ in its reactivity and applications.
Ethyl bromodifluoroacetate: This compound contains bromine and fluorine atoms but has a different core structure and is used in different applications.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and antimony atoms, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
143601-26-7 |
---|---|
Molekularformel |
C12H10BrF2Sb |
Molekulargewicht |
393.87 g/mol |
IUPAC-Name |
bromo-difluoro-diphenyl-λ5-stibane |
InChI |
InChI=1S/2C6H5.BrH.2FH.Sb/c2*1-2-4-6-5-3-1;;;;/h2*1-5H;3*1H;/q;;;;;+3/p-3 |
InChI-Schlüssel |
YKPPKDSDPLXUGS-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.